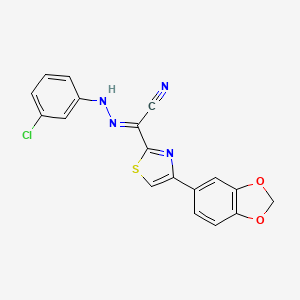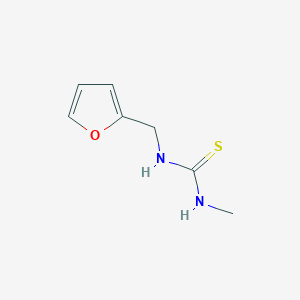![molecular formula C20H21N3O4S B2520683 4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-75-0](/img/structure/B2520683.png)
4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of tert-butyl and methylsulfonylphenyl groups suggests that the compound may exhibit unique physical and chemical properties, which could be leveraged in the synthesis of polymers or as a pharmacophore in drug design.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds often involves the condensation of acids with hydrazides or the cyclodehydration of hydrazones. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered phenyl groups was synthesized by condensation reactions with hydrazine dihydrochloride and subsequent cyclodehydration using POCl3 . Similarly, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were prepared by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution pattern on the ring, particularly with bulky groups like tert-butyl, can significantly influence the molecular conformation and, consequently, the reactivity and interaction with other molecules. The ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, for example, exhibit flexible main-chain ether linkages and ortho-phenylene units, which contribute to their solubility and thermal stability .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents attached to the ring. For instance, the tert-butanesulfinyl group has been shown to activate imines for the addition of various nucleophiles and serves as a chiral directing group in the synthesis of enantioenriched amines . Although the compound does not contain a tert-butanesulfinyl group, the presence of tert-butyl and methylsulfonylphenyl groups may similarly affect its reactivity, potentially making it a suitable intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are often determined by their molecular structure. The sterically hindered phenyl groups can lead to increased solubility in polar solvents and improved thermal stability, as seen in the polyamides derived from 4-tert-butylcatechol . Additionally, the antioxidant properties of these compounds have been evaluated, with some derivatives showing significant free-radical scavenging ability . These properties are crucial for applications in materials science and pharmacology, where solubility, stability, and biological activity are key considerations.
Applications De Recherche Scientifique
Polymer Science and Materials
Polymers incorporating oxadiazole and tert-butyl groups are noted for their remarkable thermal stability and solubility in polar solvents. These materials can be cast into transparent, flexible, and tough films, useful for advanced applications, including electronic and photonic devices. The presence of tert-butyl groups contributes to the polymers' noncrystalline nature, enhancing their processability and application range. The incorporation of oxadiazole units within the polymer backbone is associated with high glass transition temperatures, indicating suitability for high-temperature applications (Hsiao, Yang, & Chen, 2000).
Organic Synthesis
In organic synthesis, tert-butyl groups are often employed as protective groups or to impart steric hindrance, influencing reaction outcomes. Compounds containing oxadiazole rings are synthesized for various purposes, including as intermediates in the synthesis of protected 1,2-amino alcohols, showcasing their utility in building complex organic molecules with high yields and selectivity (Tang, Volkman, & Ellman, 2001).
Medicinal Chemistry
Although direct applications in medicinal chemistry for this specific compound were excluded from the search criteria, it's important to note that oxadiazole derivatives often exhibit significant biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, highlighting the potential for compounds with oxadiazole moieties to serve as pharmaceutical leads or therapeutic agents.
Materials Chemistry
Oxadiazole rings and tert-butyl groups are integral in designing materials with specific electronic properties, such as hole-blocking materials in organic light-emitting diodes (OLEDs). These compounds contribute to the efficiency and performance of electronic devices by facilitating electron transport and emission processes (Wang et al., 2001).
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)15-9-5-13(6-10-15)17(24)21-19-23-22-18(27-19)14-7-11-16(12-8-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROKSKQXHTVHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)


![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)
![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2520615.png)
![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)


![2-({4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520621.png)

